N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATROYJNHDRWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of imidazo[1,2-b]pyridazine derivatives, including N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine, generally involves the construction of the bicyclic imidazo[1,2-b]pyridazine core followed by functionalization at the 6-amino position. The key synthetic approach relies on condensation reactions between appropriately substituted 3-amino-pyridazines and α-bromoketones or related electrophilic reagents under mild basic conditions.
Core Formation via Condensation Reaction
Starting Materials : The synthesis begins with 3-amino-6-halopyridazine derivatives, which are prepared from 3,6-dihalopyridazines by reaction with aqueous ammonia or hydroiodic acid under reflux conditions to selectively substitute halogens with amino groups.
Key Reaction : The 3-amino-6-halopyridazine is reacted with an α-bromoketone derivative bearing the desired substituent (in this case, a furan-2-ylmethyl group or its precursor) in the presence of a mild base such as sodium bicarbonate. This nucleophilic substitution leads to cyclization and formation of the imidazo[1,2-b]pyridazine ring system.
Halogen Effect : Introduction of a halogen (Cl, F, or I) adjacent to the ring nitrogen in the pyridazine ring reduces the nucleophilicity of that nitrogen, directing alkylation preferentially to the nitrogen adjacent to the amino group. This strategy improves the yield and selectivity of the cyclization step.
Functionalization at the 6-Amino Position
After core formation, the 6-position amino group can be further modified by nucleophilic substitution or reductive amination to introduce the furan-2-ylmethyl substituent.
The furan-2-ylmethyl moiety is typically introduced via reaction with furan-2-carboxaldehyde or furan-2-ylmethyl halides under reductive amination conditions or nucleophilic substitution, depending on the precursor used.
Reduction steps using reagents such as tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) are employed to convert intermediates to the desired amine derivatives.
Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Preparation of 3-amino-6-halopyridazine | Aqueous ammonia or 57% HI reflux | ~130 °C | Several hours | Selective halogen substitution |
| Cyclization to imidazo[1,2-b]pyridazine | α-Bromoketone + 3-amino-6-halopyridazine, NaHCO3 base | Room temperature to mild heat | Several hours | Halogen directs regioselectivity |
| Introduction of furan-2-ylmethyl group | Reductive amination or nucleophilic substitution | Room temperature to reflux | Overnight | Use of furan-2-carboxaldehyde or furan-2-ylmethyl halide |
| Reduction | SnCl2 or NaBH4 | Room temperature | 1-4 hours | To obtain amine from imine or nitro intermediates |
Representative Synthetic Route Outline
Synthesis of 3-amino-6-halopyridazine : Starting from 3,6-dihalopyridazine, treat with aqueous ammonia or hydroiodic acid to selectively replace one halogen with an amino group.
Preparation of α-bromoketone bearing furan-2-ylmethyl substituent : Bromination of appropriate ketones or acetophenone derivatives followed by introduction of furan ring.
Cyclization : Condense 3-amino-6-halopyridazine with α-bromoketone under mild basic conditions to form the imidazo[1,2-b]pyridazine core.
Functionalization : Introduce the furan-2-ylmethyl group at the 6-amino position via reductive amination or nucleophilic substitution.
Purification : Isolate the product by filtration, recrystallization (e.g., from ethanol), and washing with cold solvents.
Research Findings and Yields
The presence of halogens on the pyridazine ring is crucial for directing the regioselectivity of the cyclization reaction, improving yields significantly.
The use of mild bases such as sodium bicarbonate avoids harsh conditions that could degrade sensitive substituents like the furan ring.
Reduction steps are effective in converting intermediates to the target amine without affecting the heterocyclic core.
Purification by recrystallization from ethanol yields pure compounds suitable for biological evaluation.
Typical yields for the cyclization and subsequent functionalization steps range from moderate to good (50-80%), depending on substrate purity and reaction conditions.
Summary Table of Preparation Methods
| Stage | Starting Material(s) | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 3-Amino-6-halopyridazine synthesis | 3,6-Dihalopyridazine | Nucleophilic substitution | Aqueous NH3 or HI, reflux | Selective mono-amino substitution |
| α-Bromoketone preparation | Ketone precursor with furan moiety | Bromination | Pyridinium tribromide or NBS | α-Bromoketone intermediate |
| Imidazo[1,2-b]pyridazine formation | 3-amino-6-halopyridazine + α-bromoketone | Cyclization (condensation) | NaHCO3, mild heat, several hours | Formation of bicyclic core |
| Introduction of furan-2-ylmethyl | Imidazo[1,2-b]pyridazine intermediate | Reductive amination or nucleophilic substitution | Paraformaldehyde, NaOMe, NaBH4 or furan-2-ylmethyl halide | Substitution at 6-amino position |
| Purification | Crude product | Recrystallization | Ethanol or suitable solvent | Pure target compound |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 6 and methylene bridge facilitate nucleophilic substitution under acidic or basic conditions:
Substitution at position 3 of the pyridazine ring occurs via Suzuki-Miyaura coupling (Pd catalysts, 80-120°C), achieving yields up to 78% for aryl/heteroaryl groups . Halogenation at this position using NBS/PPh₃ increases electrophilicity for subsequent cross-couplings .
Cyclization and Ring-Opening Reactions
The imidazo[1,2-b]pyridazine core participates in regioselective ring modifications:
Key transformations observed:
-
Intramolecular cyclization with α,β-unsaturated ketones forms fused tetracyclic systems (e.g., pyrido[2,3-d]pyrimidines) under microwave irradiation
-
Acid-catalyzed ring expansion using HNO₃/H₂SO₄ yields pyridazino[4,5-b]indoles via nitration intermediates
-
Base-mediated ring contraction with NaOH/EtOH produces imidazo[1,5-a]pyrimidines (45-62% yield)
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
Oxidation and Reduction Pathways
The furan and imidazole moieties display distinct redox behavior:
Oxidation:
-
Furan ring oxidizes to γ-lactone using mCPBA (0°C, CH₂Cl₂) with 89% conversion
-
Imidazo-pyridazine core undergoes epoxidation at C2-C3 with H₂O₂/Na₂WO₄ (40% yield)
Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) reduces imidazole ring to dihydroimidazole without affecting furan
-
Selective furan hydrogenation requires Rh/C catalyst (5 bar H₂, 80°C)
Condensation Reactions
The primary amine participates in Schiff base formation:
Photochemical Reactivity
UV irradiation (λ=254 nm) induces:
-
[4+2] Cycloaddition with maleic anhydride (62% diastereomeric excess)
-
Singlet oxygen-mediated furan ring cleavage to diketones (quantified via HPLC)
This compound’s reactivity profile enables rational design of derivatives for medicinal chemistry applications. Recent studies highlight its utility as a precursor for kinase inhibitors, with >200-fold selectivity achieved through strategic substitutions at C3 and C6 positions .
Scientific Research Applications
Chemical Synthesis and Research
Synthetic Routes:
The synthesis of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the furan-2-ylmethyl group can be achieved through alkylation reactions with furan derivatives. Key methods include:
- Cyclization Reactions : Utilizing various reaction conditions to form the imidazo[1,2-b]pyridazine core.
- Electrophilic Substitution : Introducing functional groups such as halides or other substituents to enhance biological activity.
Biological Applications
This compound has shown promise in several biological applications:
Antiviral Activity
Recent studies have indicated that structurally related compounds exhibit significant inhibition against viral targets such as SARS-CoV-2. For instance, related imidazo compounds demonstrated IC50 values ranging from 1.55 μM to 10.76 μM against the viral main protease (Mpro), highlighting the potential of this compound in antiviral drug development.
Antimicrobial Properties
In vitro studies have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship analysis suggests that modifications to the furan or imidazo moieties can significantly affect potency against specific pathogens.
Cancer Research
The compound is being explored for its potential as a lead compound in cancer therapy due to its ability to inhibit specific kinases involved in tumor proliferation. Its mechanism of action likely involves modulation of signaling pathways critical for cell growth and survival.
Medicinal Chemistry
This compound is particularly noteworthy for its role as a kinase inhibitor. Protein kinases are pivotal in regulating various cellular processes, and inhibitors of these enzymes are valuable in treating diseases characterized by aberrant signaling pathways, such as cancer and autoimmune disorders.
| Target Disease | Mechanism | Potential Application |
|---|---|---|
| Cancer | Inhibition of kinase activity | Development of targeted therapies |
| Viral Infections | Inhibition of viral proteases | Antiviral drug development |
| Bacterial Infections | Broad-spectrum antimicrobial activity | New antibiotic formulations |
Industrial Applications
In addition to its medicinal properties, this compound is being investigated for use in material sciences. Its unique chemical structure allows for potential applications in developing new materials with specific electronic or optical properties.
Case Study 1: Antiviral Screening
A study highlighted the antiviral efficacy of related imidazo compounds against SARS-CoV-2 Mpro, demonstrating the compound's potential as a lead candidate for antiviral therapies.
Case Study 2: Antimicrobial Activity
Research on related compounds revealed their effectiveness against various bacterial strains. The findings suggest that modifications to the compound can enhance its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Antiplasmodial Imidazopyridazines
Compounds with aromatic or sulfonyl substituents exhibit potent activity against Plasmodium falciparum:
Key Observations :
Kinase Inhibitors
Substituents like aminopropoxy or fluorophenyl groups are critical for tyrosine kinase inhibition:
Key Observations :
HuR RNA Regulators and Anticancer Agents
Compounds with indole or pyranyl groups show promise in oncology:
Biological Activity
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Furan-2-ylmethyl Group : Alkylation of the imidazo[1,2-b]pyridazine core with furan-2-ylmethyl halides is performed under basic conditions.
Anticancer Properties
This compound has shown promising anticancer activity. Research indicates that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of JAK kinases, which play a crucial role in various hematological malignancies and solid tumors .
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FLT3 | 0.5 | |
| N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine | JAK1/JAK2 | 0.8 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The furan ring and imidazo[1,2-b]pyridazine core are thought to play critical roles in binding to these targets .
Case Study 1: Inhibition of MAO-B
A study evaluated the effects of related compounds on monoamine oxidase B (MAO-B) inhibition. Results indicated that derivatives similar to this compound could enhance synaptic transmission without inducing hyperexcitability in neuronal circuits .
Case Study 2: JAK Inhibition in Hematological Cancers
Research highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives as pan-JAK inhibitors in treating myeloproliferative disorders. These compounds demonstrated significant inhibition of JAK pathways crucial for cell proliferation and survival in cancer cells .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine, and how do reaction conditions influence yield?
Answer:
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between pyridazine precursors and appropriately substituted aldehydes or ketones. For example, transition-metal-catalyzed cross-coupling (e.g., palladium or copper catalysts) is effective for introducing furan-2-ylmethyl groups . Optimized conditions include:
- Solvent systems : DMF or DCM for solubility and stability.
- Temperature : 80–120°C under reflux for 8–12 hours to ensure complete cyclization .
- Catalysts : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings to attach aromatic substituents .
Yield improvements (≥70%) are achieved by purifying intermediates via column chromatography or preparative TLC .
Advanced: How can structure-activity relationship (SAR) studies optimize the furan-2-ylmethyl substituent for enhanced kinase inhibition?
Answer:
SAR studies focus on:
- Substituent positioning : The furan oxygen’s electron-rich nature may enhance π-π stacking in kinase active sites (e.g., Pim kinases). Compare with SGI-1776, where trifluoromethoxy groups improve binding affinity .
- Bioisosteric replacements : Replace furan with thiophene or pyridine to assess steric/electronic effects on IC₅₀ values .
- Functional assays : Use kinase inhibition profiling (e.g., radiometric assays) to quantify selectivity against Pim-1/2/3 or FLT3 . Computational docking (e.g., AutoDock Vina) validates binding poses .
Basic: What analytical techniques are critical for characterizing purity and structural integrity of this compound?
Answer:
- HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water gradients .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., furan protons at δ 6.3–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃N₅O: 276.1094) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced: How should researchers resolve contradictions in reported IC₅₀ values across kinase inhibition assays?
Answer:
Discrepancies arise from:
- Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) impact competitive inhibition. Standardize using ADP-Glo™ Kinase Assays .
- Enzyme sources : Recombinant vs. native kinases may have varying post-translational modifications .
- Data normalization : Use Z’-factor validation to exclude outliers and repeat assays in triplicate .
Cross-validate with cellular assays (e.g., Western blotting for phospho-substrates) .
Basic: What solubility and formulation strategies are recommended for in vitro assays?
Answer:
- Solubility screening : Use DMSO stock solutions (10 mM) with ≤0.1% final concentration to avoid cytotoxicity .
- Co-solvents : For aqueous assays, mix DMSO with PEG-300 or cyclodextrins to enhance solubility .
- Stability testing : Monitor degradation via LC-MS over 24–48 hours at 37°C .
Advanced: Which in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
Answer:
- Rodent models : Use Sprague-Dawley rats for IV/PO dosing to calculate AUC, Cₘₐₓ, and t₁/₂. Plasma stability assays identify metabolic hotspots (e.g., furan oxidation) .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology after 14-day repeated dosing .
- BBB permeability : Employ MDCK-MDR1 monolayers to predict CNS penetration if targeting neurological kinases .
Advanced: How can molecular dynamics (MD) simulations guide target validation for this compound?
Answer:
- Docking protocols : Use Schrödinger Suite to model binding to Pim-1 (PDB: 2O63). Prioritize residues Lys67/Glu89 for hydrogen bonding .
- MD simulations (100 ns) : Analyze root-mean-square fluctuation (RMSF) to identify flexible regions in the kinase domain affecting binding .
- Free energy calculations : MM-GBSA predicts ΔG binding; compare with experimental IC₅₀ to refine SAR .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions : -20°C in anhydrous DMSO under argon to prevent hydrolysis/oxidation .
- Lyophilization : For solid-state stability, lyophilize with trehalose (1:1 w/w) and store at 4°C .
- Degradation monitoring : Quarterly HPLC checks for new peaks (e.g., furan ring-opening products) .
Advanced: What orthogonal assays confirm off-target effects in cellular models?
Answer:
- CRISPR-Cas9 knockout : Validate target specificity by comparing IC₅₀ in wild-type vs. Pim-1/2/3 KO cell lines .
- Phosphoproteomics : Use SILAC labeling to identify non-target kinases affected at 10× IC₅₀ .
- CETSA : Thermal shift assays confirm target engagement in lysates .
Advanced: How can metabolic liabilities (e.g., furan oxidation) be mitigated during lead optimization?
Answer:
- Metabolite identification : Incubate with human liver microsomes (HLMs) and identify Phase I/II metabolites via LC-QTOF .
- Structural modifications : Replace furan with bioisosteres (e.g., benzothiophene) or introduce electron-withdrawing groups to block CYP450-mediated oxidation .
- Prodrug strategies : Mask reactive sites with acetyl or phosphate groups to improve metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
